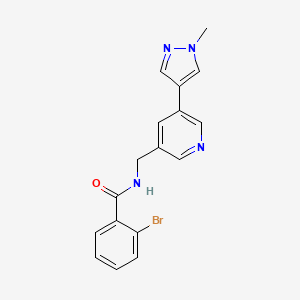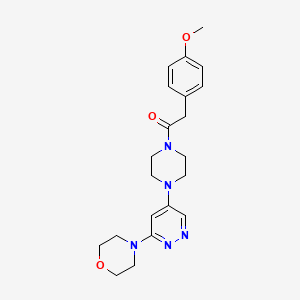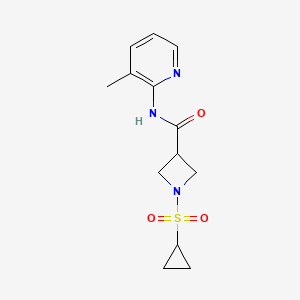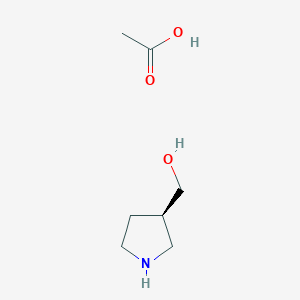![molecular formula C20H23N5OS2 B2550816 N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189429-50-2](/img/structure/B2550816.png)
N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions. For instance, the first paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen . Although the specific compound is not mentioned, the methods described could potentially be applied to the synthesis of N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide by altering the substituents accordingly.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using techniques such as 1H NMR, 13C NMR, IR, and MS . These techniques would also be relevant for analyzing the molecular structure of N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, ensuring the correct synthesis and identification of the desired compound.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds . However, the biological evaluation of similar compounds as opioid kappa agonists suggests that they may undergo receptor-mediated interactions, which could be a point of study for the chemical reactions of N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not detailed in the abstracts provided. However, the biological activities, such as antifungal and insecticidal activities, suggest that these compounds have specific physicochemical characteristics that enable their biological efficacy . These properties would be important to analyze for N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide to understand its potential applications.
科学的研究の応用
Chemical and Pharmacological Properties
N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, due to its complex chemical structure, is likely to be involved in research studies related to its chemical properties and potential pharmacological applications. Given the presence of thiazolo[4,5-d]pyrimidin-7-yl and piperidin-1-yl groups, it may exhibit properties relevant to pharmacological research, particularly in the development of new therapeutic agents.
Potential Applications in Drug Discovery
Research into compounds with similar structural features, such as pyrimidine derivatives, has highlighted their significance in the development of new drugs. Pyrimidine-based compounds have been extensively studied for their potential applications in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments (Lipunova et al., 2018). The inclusion of a thiazolo[4,5-d]pyrimidine structure might offer similar applications, suggesting its utility in the design of novel optoelectronic materials and potential therapeutic agents.
Therapeutic Research and Development
Compounds containing pyrimidine moieties have been recognized for their biologically significant roles and have been used as core structures in the development of optical sensors and other biological applications (Jindal & Kaur, 2021). This indicates that N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide could be explored for similar applications, potentially leading to the development of new diagnostic tools or therapeutic agents.
Optoelectronic and Sensor Applications
The research into functionalized quinazolines and pyrimidines for optoelectronic materials highlights the potential of such compounds in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018). Given the structural similarity, N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide could be explored for its electroluminescent properties and potential use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS2/c1-2-14-8-4-5-9-15(14)23-16(26)12-27-19-17-18(21-13-22-19)24-20(28-17)25-10-6-3-7-11-25/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBGOEMZIGBZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2550733.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2550734.png)
![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)








![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2550753.png)
![Ethyl 2-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2550754.png)
![2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2550756.png)